molecular formula C16H13NO2 B14001878 3-Anilino-5-phenylfuran-2(5H)-one CAS No. 17408-56-9

3-Anilino-5-phenylfuran-2(5H)-one

Cat. No.: B14001878
CAS No.: 17408-56-9
M. Wt: 251.28 g/mol
InChI Key: JLOFVHHNLSVDCA-UHFFFAOYSA-N
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Description

3-anilino-5-phenyl-5H-furan-2-one is an organic compound characterized by a furan ring substituted with an anilino group at the 3-position and a phenyl group at the 5-position. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-5-phenyl-5H-furan-2-one typically involves the reaction of aromatic amines, aldehydes, and acetylenic esters. One efficient method employs HY Zeolite nano-powder as a catalyst, which facilitates the three-component reaction to yield the desired furan-2(5H)-one derivatives . The reaction conditions generally include moderate temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of 3-anilino-5-phenyl-5H-furan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-anilino-5-phenyl-5H-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, quinones, and dihydrofuran compounds, depending on the specific reaction conditions and reagents used .

Properties

CAS No.

17408-56-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-anilino-2-phenyl-2H-furan-5-one

InChI

InChI=1S/C16H13NO2/c18-16-14(17-13-9-5-2-6-10-13)11-15(19-16)12-7-3-1-4-8-12/h1-11,15,17H

InChI Key

JLOFVHHNLSVDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C(=O)O2)NC3=CC=CC=C3

Origin of Product

United States

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